- Pyrrolotriazine derivatives as PI3K inhibitors and their preparation, World Intellectual Property Organization, , ,
Cas no 941714-57-4 (Methyl 3-bromo-1H-pyrrole-2-carboxylate)
941714-57-4 structure
Product Name:Methyl 3-bromo-1H-pyrrole-2-carboxylate
CAS-Nr.:941714-57-4
MF:C6H6BrNO2
MW:204.021340847015
MDL:MFCD23106341
CID:1122365
Update Time:2025-05-25
Methyl 3-bromo-1H-pyrrole-2-carboxylate Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- 3-bromo-1H-Pyrrole-2-carboxylic acid methyl ester
- Methyl 3-Bromopyrrole-2-carboxylate
- methyl 3-bromo-1H-pyrrole-2-carboxylate
- AK171920
- RWYUPXPKZMQREC-UHFFFAOYSA-N
- 7019AJ
- PB38397
- TRA0026484
- FCH1877829
- SB22087
- SY026993
- AB0072694
- Methyl 3-bromo-1H-pyrrole-2-carboxylate (ACI)
- 3-Bromopyrrole-2-carboxylic acid methyl ester
- Methyl 3-bromo-1H-pyrrole-2-carboxylate
-
- MDL: MFCD23106341
- Inchi: 1S/C6H6BrNO2/c1-10-6(9)5-4(7)2-3-8-5/h2-3,8H,1H3
- InChI-Schlüssel: RWYUPXPKZMQREC-UHFFFAOYSA-N
- Lächelt: O=C(C1=C(Br)C=CN1)OC
Berechnete Eigenschaften
- Genaue Masse: 202.95800
- Anzahl der Spender von Wasserstoffbindungen: 1
- Anzahl der Akzeptoren für Wasserstoffbindungen: 2
- Schwere Atomanzahl: 10
- Anzahl drehbarer Bindungen: 2
- Komplexität: 140
- Topologische Polaroberfläche: 42.1
Experimentelle Eigenschaften
- Dichte: 1.674±0.06 g/cm3 (20 ºC 760 Torr),
- Siedepunkt: 286.2±20.0 ºC (760 Torr),
- Flammpunkt: 126.9±21.8 ºC,
- Löslichkeit: Leicht löslich (3,5 g/l) (25°C),
- PSA: 42.09000
- LogP: 1.56380
Methyl 3-bromo-1H-pyrrole-2-carboxylate Sicherheitsinformationen
- Signalwort:Warning
- Gefahrenhinweis: H302-H315-H319-H335
- Warnhinweis: P261-P305+P351+P338
- Lagerzustand:Sealed in dry,2-8°C(BD301530)
Methyl 3-bromo-1H-pyrrole-2-carboxylate Zolldaten
- HS-CODE:2933990090
- Zolldaten:
China Zollkodex:
2933990090Übersicht:
299990090. Andere heterocyclische Verbindungen, die nur Stickstoff-Heteroatome enthalten. MwSt:17,0%.Steuerrückerstattungssatz:13.0%. Regulierungsbedingungen:nichts.MFN-Tarif:6.5%. Allgemeintarif:20.0%
Deklarationselemente:
Produktname, Inhalt der KomponentenBitte geben Sie das Erscheinungsbild von Urotropin, 6-Caprolactam bitte das Erscheinungsbild an, Signing date
Zusammenfassung:
299990090. heterocyclische Verbindungen nur mit Stickstoff-Heteroatom(en). MwSt:17,0% Steuerermäßigungssatz:13,0%.MFN-Tarif:6.5%. General tariff:20.0%
Methyl 3-bromo-1H-pyrrole-2-carboxylate Preismehr >>
| Verwandte Kategorien | No. | Product Name | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-LQ324-250mg |
Methyl 3-bromo-1H-pyrrole-2-carboxylate |
941714-57-4 | 95% | 250mg |
156CNY | 2021-05-07 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-LQ324-1g |
Methyl 3-bromo-1H-pyrrole-2-carboxylate |
941714-57-4 | 95% | 1g |
322.0CNY | 2021-07-17 | |
| abcr | AB452136-1 g |
Methyl 3-bromopyrrole-2-carboxylate, 95%; . |
941714-57-4 | 95% | 1g |
€230.00 | 2023-04-22 | |
| abcr | AB452136-5 g |
Methyl 3-bromopyrrole-2-carboxylate, 95%; . |
941714-57-4 | 95% | 5g |
€327.40 | 2022-06-10 | |
| abcr | AB452136-10 g |
Methyl 3-bromopyrrole-2-carboxylate, 95%; . |
941714-57-4 | 95% | 10g |
€477.50 | 2022-06-10 | |
| abcr | AB452136-25 g |
Methyl 3-bromopyrrole-2-carboxylate, 95%; . |
941714-57-4 | 95% | 25g |
€853.80 | 2022-03-01 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | M30600-250mg |
Methyl 3-bromo-1H-pyrrole-2-carboxylate |
941714-57-4 | 95% | 250mg |
¥111.0 | 2022-04-27 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | M30600-1g |
Methyl 3-bromo-1H-pyrrole-2-carboxylate |
941714-57-4 | 95% | 1g |
¥235.0 | 2022-04-27 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | M30600-5g |
Methyl 3-bromo-1H-pyrrole-2-carboxylate |
941714-57-4 | 95% | 5g |
¥879.0 | 2022-04-27 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | M30600-25g |
Methyl 3-bromo-1H-pyrrole-2-carboxylate |
941714-57-4 | 95% | 25g |
¥3693.0 | 2022-04-27 |
Methyl 3-bromo-1H-pyrrole-2-carboxylate Herstellungsverfahren
Herstellungsverfahren 1
Reaktionsbedingungen
1.1 Reagents: Sodium methoxide Solvents: Methanol ; cooled; 5 h, rt
1.2 Reagents: Ammonium chloride Solvents: Water ; cooled
1.3 Reagents: Ammonia Solvents: Methanol , Water ; 1 h, rt
1.2 Reagents: Ammonium chloride Solvents: Water ; cooled
1.3 Reagents: Ammonia Solvents: Methanol , Water ; 1 h, rt
Referenz
Herstellungsverfahren 2
Reaktionsbedingungen
1.1 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ; 5 h, 65 °C
Referenz
- Rapid Access to Azabicyclo[3.3.1]nonanes by a Tandem Diverted Tsuji-Trost Process, Chemistry - A European Journal, 2020, 26(63), 14330-14334
Herstellungsverfahren 3
Reaktionsbedingungen
1.1 Reagents: Sodium methoxide Solvents: Methanol ; 4 h, rt
Referenz
- Preparation of pyrrolotriazinone derivatives as therapeutic PI3K inhibitors, World Intellectual Property Organization, , ,
Herstellungsverfahren 4
Reaktionsbedingungen
1.1 Reagents: Zinc bromide Solvents: Dichloromethane ; rt → reflux; 2 h, reflux; cooled
1.2 Reagents: Sodium bicarbonate Solvents: Water
1.2 Reagents: Sodium bicarbonate Solvents: Water
Referenz
- Process for preparation of compound for treating hepatitis B, China, , ,
Herstellungsverfahren 5
Reaktionsbedingungen
1.1 Reagents: Zinc bromide
Referenz
- A Total Synthesis of the Marine Alkaloid Ningalin B from (S)-Proline, Australian Journal of Chemistry, 2009, 62(7), 683-691
Herstellungsverfahren 6
Reaktionsbedingungen
1.1 Reagents: Zinc bromide Solvents: Dichloromethane ; 5 h, 18 °C
Referenz
- Attempts to Mimic Key Bond-Forming Events Associated with the Proposed Biogenesis of the Pentacyclic Lamellarins, Australian Journal of Chemistry, 2008, 61(2), 80-93
Herstellungsverfahren 7
Reaktionsbedingungen
1.1 Reagents: Sodium methoxide Solvents: Methanol ; 0 °C; 4 h, rt
Referenz
- Pyrrolotriazinone derivatives as PI3K inhibitors and their preparation, World Intellectual Property Organization, , ,
Herstellungsverfahren 8
Reaktionsbedingungen
1.1 Reagents: Propargyl alcohol Catalysts: Cuprous iodide , Dichlorobis(triphenylphosphine)palladium Solvents: Triethylamine ; 20 h, 80 °C
Referenz
- Synthesis of 4,5-disubstituted pyrano[3,4-b]pyrrol-7(1H)-ones via Sonogashira-Hagihara cross-coupling of N-benzenesulfonyl-3-bromo-1H-pyrrole-2-carboxylate and subsequent iodine-mediated cyclization, Heterocycles, 2018, 97(2), 916-930
Herstellungsverfahren 9
Reaktionsbedingungen
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ; cooled; overnight, rt
Referenz
- Preparation of amide compounds containing adamantane moiety as 11β-HSD1 inhibitors, World Intellectual Property Organization, , ,
Methyl 3-bromo-1H-pyrrole-2-carboxylate Raw materials
- Methyl 3-bromo-1-(phenylsulfonyl)-1H-pyrrole-2-carboxylate
- 1-tert-butyl 2-methyl 3-bromo-1H-pyrrole-1,2-dicarboxylate
- 3-bromo-1H-Pyrrole-2-carboxylic acid
Methyl 3-bromo-1H-pyrrole-2-carboxylate Preparation Products
Methyl 3-bromo-1H-pyrrole-2-carboxylate Lieferanten
Amadis Chemical Company Limited
Gold Mitglied
(CAS:941714-57-4)Methyl 3-bromo-1H-pyrrole-2-carboxylate
Bestellnummer:A859541
Bestandsstatus:in Stock
Menge:25g/100g
Reinheit:99%
Preisinformationen zuletzt aktualisiert:Friday, 30 August 2024 08:18
Preis ($):278.0/1106.0
Email:sales@amadischem.com
Methyl 3-bromo-1H-pyrrole-2-carboxylate Verwandte Literatur
-
Norihito Fukui,Keisuke Fujimoto,Hideki Yorimitsu,Atsuhiro Osuka Dalton Trans., 2017,46, 13322-13341
-
Weili Dai,Guangjun Wu,Michael Hunger Chem. Commun., 2015,51, 13779-13782
-
Yi Cao,Yujiao Xiahou,Lixiang Xing,Xiang Zhang,Hong Li,ChenShou Wu,Haibing Xia Nanoscale, 2020,12, 20456-20466
-
Marcin Czapla,Jack Simons Phys. Chem. Chem. Phys., 2018,20, 21739-21745
-
Xiaoming Liu,Zachary D. Hood,Wangda Li,Donovan N. Leonard,Arumugam Manthiram,Miaofang Chi J. Mater. Chem. A, 2021,9, 2111-2119
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Empfohlene Lieferanten
Amadis Chemical Company Limited
(CAS:941714-57-4)Methyl 3-bromo-1H-pyrrole-2-carboxylate
Reinheit:99%/99%
Menge:25g/100g
Preis ($):278.0/1106.0